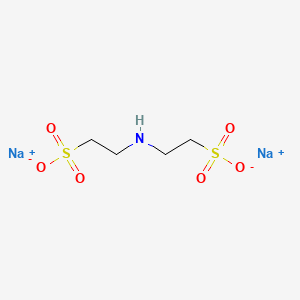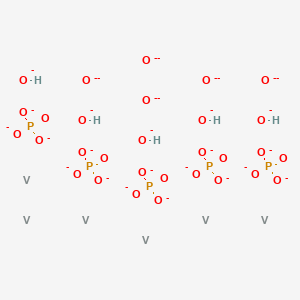
Salclobuzic Acid
Übersicht
Beschreibung
Salclobuzic Acid ist eine chemische Verbindung, die für ihre Rolle als orale Absorptionsförderer bekannt ist. Sie wird verwendet, um den Transport schlecht permeabler Substanzen durch die Darmbarriere zu erleichtern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Salclobuzic Acid beinhaltet typischerweise die Reaktion von 4-Chlor-2-hydroxybenzoesäure mit Butansäure. Die Reaktionsbedingungen beinhalten oft die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von this compound groß angelegte Veresterungsprozesse mit Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), stellt die Entfernung von Verunreinigungen und die Isolierung von reinem this compound sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Carbonsäuren, Alkohole und substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.
Biologie: Wird für seine Rolle bei der Verbesserung der Absorption biologisch aktiver Verbindungen untersucht.
Medizin: Wird für sein Potenzial untersucht, die Bioverfügbarkeit oral verabreichter Medikamente, insbesondere derer mit geringer intestinaler Permeabilität, zu verbessern.
Industrie: Wird bei der Entwicklung fortschrittlicher Arzneistoffverabreichungssysteme und -formulierungen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, als Chaperon für schlecht permeabler Substanzen zu fungieren. Es erleichtert den Transport dieser Substanzen durch die Darmbarriere, indem es mit spezifischen molekularen Zielen und Signalwegen interagiert. Die Verbindung erhöht die Permeabilität des Darmepithels, wodurch die Absorption der Zielsubstanzen erhöht wird .
Analyse Chemischer Reaktionen
Types of Reactions
Salclobuzic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Salclobuzic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in enhancing the absorption of biologically active compounds.
Medicine: Investigated for its potential to improve the bioavailability of orally administered drugs, particularly those with poor intestinal permeability.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Wirkmechanismus
The mechanism of action of salclobuzic acid involves its ability to act as a chaperone for poorly permeable substances. It facilitates the transport of these substances across the intestinal barrier by interacting with specific molecular targets and pathways. The compound enhances the permeability of the intestinal epithelium, allowing for increased absorption of the target substances .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salicylsäure: Bekannt für ihre Verwendung bei der Behandlung von Akne und als Vorläufer von Aspirin.
Acetylsalicylsäure (Aspirin): Weit verbreitet als Schmerzmittel und entzündungshemmendes Mittel.
Methylsalicylat: Wird als Aromastoff und in topischen Schmerzmitteln verwendet
Einzigartigkeit von Salclobuzic Acid
This compound ist einzigartig in seiner Fähigkeit, die orale Absorption schlecht permeabler Substanzen zu verbessern. Im Gegensatz zu anderen ähnlichen Verbindungen zielt es speziell auf die Darmbarriere ab, was es zu einem wertvollen Werkzeug in Arzneistoffverabreichungssystemen macht. Seine einzigartige chemische Struktur ermöglicht spezifische Interaktionen mit molekularen Zielen, was zu einer verbesserten Bioverfügbarkeit oral verabreichter Medikamente führt .
Eigenschaften
IUPAC Name |
4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGCXMTCJMBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870344 | |
| Record name | 4-(4-Chloro-2-hydroxybenzamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387825-03-8 | |
| Record name | Salclobuzic Acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387825038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SALCLOBUZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C90DI3OZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















